[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466941
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | GYKITJIYJNGCIM-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C[C@@H]1CCCN1C(=O)CN)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
Introduction
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic molecule belonging to the class of carbamic acid derivatives. It features a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl moiety, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and potential interactions with biological targets.
Synthesis
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. These steps often include:
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Formation of the Pyrrolidine Ring: This involves creating the pyrrolidine structure, which is crucial for biological activity.
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Introduction of the Amino-Acetyl Group: This step enhances the compound's solubility and potential for biological interactions.
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Coupling with Cyclopropyl Carbamate: This final step introduces the cyclopropyl moiety, contributing to the compound's steric properties.
Biological Activities and Potential Applications
Compounds with similar structural features to [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester have shown diverse biological activities:
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Anticancer Activity: Related compounds have demonstrated potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
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Neuroprotective Effects: Pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibition of cancer cell growth through apoptosis and cell cycle arrest |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells |
Research and Development
Further research is needed to fully elucidate the properties and mechanisms of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester. Studies should focus on its synthesis, biological activities, and potential therapeutic applications in medicinal chemistry.
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